molecular formula C8H11N5O2 B1580953 Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- CAS No. 31383-66-1

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Cat. No. B1580953
Key on ui cas rn: 31383-66-1
M. Wt: 209.21 g/mol
InChI Key: PEIRNIBZTBBIHT-UHFFFAOYSA-N
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Patent
US04146715

Procedure details

A solution of 6-chloro-9-(2-benzoyloxyethoxymethyl)purine (50g) and ammonia (31g) in methanol (120ml) was heated in a bomb at 95° C. for 18 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure at 50° C. The resulting solid was triturated first with water and then, after drying, with chloroform. The solid, 9-(2-hydroxyethoxymethyl)adenine, was retained, and the aqueous triturate was extracted several times with chloroform. The aqueous extracts were treated with a strongly basic ion exchange resin and then evaporated to dryness under reduced pressure. The remaining solid was combined with that from the trituration step and recrystallized from isopropanol to give 22g (70% of theoretical) of white 9-(2-hydroxyethoxymethyl)adenine, m.p. 199.5°-200° C.
Name
6-chloro-9-(2-benzoyloxyethoxymethyl)purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH2:11][O:12][CH2:13][CH2:14][O:15]C(=O)C1C=CC=CC=1.[NH3:24]>CO>[OH:15][CH2:14][CH2:13][O:12][CH2:11][N:6]1[CH:5]=[N:4][C:3]2[C:7]1=[N:8][CH:9]=[N:10][C:2]=2[NH2:24]

Inputs

Step One
Name
6-chloro-9-(2-benzoyloxyethoxymethyl)purine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2N=CN(C2=NC=N1)COCCOC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the bomb
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure at 50° C
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying, with chloroform
CUSTOM
Type
CUSTOM
Details
the aqueous triturate
EXTRACTION
Type
EXTRACTION
Details
was extracted several times with chloroform
ADDITION
Type
ADDITION
Details
The aqueous extracts were treated with a strongly basic ion exchange resin
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
OCCOCN1C2=NC=NC(=C2N=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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